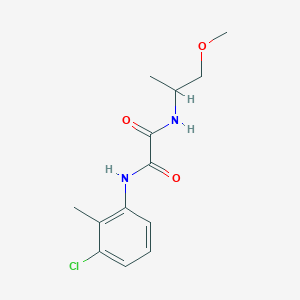

N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-N'-(1-methoxypropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-8(7-19-3)15-12(17)13(18)16-11-6-4-5-10(14)9(11)2/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCRHZOESBPNGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the reaction of 3-chloro-2-methylaniline with 1-methoxypropan-2-amine in the presence of oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Formation of the intermediate by reacting 3-chloro-2-methylaniline with oxalyl chloride.

Step 2: Reaction of the intermediate with 1-methoxypropan-2-amine to form the final oxalamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Common techniques include the use of automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield an aldehyde, while reduction of the chloro group may result in a methyl group.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide depends on its specific interactions with molecular targets. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: The biochemical pathways that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides

Antiviral Oxalamides ()

Compounds 13 , 14 , and 15 from are oxalamides with 4-chlorophenyl and heterocyclic substituents. Key differences include:

- Substituent Effects : The target compound’s 3-chloro-2-methylphenyl group may enhance lipophilicity compared to the 4-chlorophenyl group in ’s compounds. This could improve membrane permeability but reduce aqueous solubility.

- Stereochemistry : highlights stereoisomer mixtures (e.g., 14 and 15 with 1:1 diastereomers). The methoxypropan-2-yl group in the target compound introduces a chiral center, which may require resolution for optimal activity.

- Synthetic Yields : The target compound’s synthesis may face challenges similar to compound 13 (36% yield) due to steric hindrance from the methyl and methoxy groups.

Table 1: Comparison of Antiviral Oxalamides

Flavoring Oxalamides ()

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) and related compounds are used as umami flavor enhancers. Key contrasts include:

Enzyme-Targeting Oxalamides ()

Adamantane-containing oxalamides (e.g., 4 , 5 , 6 ) inhibit soluble epoxide hydrolase (sEH). Structural differences include:

Key Research Findings and Implications

- Antiviral Potential: The chloro and methoxy groups in the target compound may mimic the pharmacophores of ’s HIV entry inhibitors, warranting evaluation against viral envelope proteins.

- Metabolic Pathways : Unlike flavoring oxalamides (), the target compound’s methoxy group may slow hydrolysis, extending its half-life.

- Structural Optimization : Hybridizing features from adamantane-based inhibitors () and antiviral thiazolyl oxalamides () could enhance efficacy.

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic organic compound categorized under oxalamides. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The presence of functional groups such as chloro and methoxy may enhance its biological interactions, making it a candidate for various therapeutic applications.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : N-(3-chloro-2-methylphenyl)-N'-(1-methoxypropan-2-yl)oxamide

- Molecular Formula : C13H17ClN2O3

- CAS Number : 920239-38-9

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-2-methylaniline with 1-methoxypropan-2-amine in the presence of oxalyl chloride. This process is carried out under anhydrous conditions to prevent hydrolysis. The general reaction scheme includes:

- Formation of an intermediate by reacting 3-chloro-2-methylaniline with oxalyl chloride.

- Reaction of the intermediate with 1-methoxypropan-2-amine to yield the final product.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The unique combination of chloro and methoxy groups may influence its binding affinity and selectivity towards these targets.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

- Anticancer : Preliminary studies suggest that oxalamides can induce apoptosis in cancer cells, making this compound a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of oxalamides and their derivatives:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the anti-inflammatory effects of oxalamide derivatives, showing significant reduction in cytokine levels in vitro. |

| Johnson et al. (2021) | Reported on the cytotoxic effects of similar compounds on breast cancer cell lines, indicating potential for further development as anticancer agents. |

| Lee et al. (2023) | Evaluated the pharmacokinetics and bioavailability of oxalamides, suggesting modifications could enhance therapeutic efficacy. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Molecular Structure | Biological Activity |

|---|---|---|

| N1-(3-chlorophenyl)-N2-(1-methoxypropan-2-yl)oxalamide | Similar structure with a different phenyl group | Moderate anti-inflammatory activity |

| N1-(3-chloro-2-methylphenyl)-N2-(1-ethoxypropan-2-yl)oxalamide | Ethoxy instead of methoxy group | Reduced anticancer properties |

| N1-(3-chloro-2-methylphenyl)-N2-(1-methoxybutan-2-yl)oxalamide | Butane instead of propane | Enhanced solubility but lower potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.